1-Fluoro-3-[(1-methyl-1H-pyrazol-3-yl)amino]propan-2-ol

Catalog No.
S13798697
CAS No.
M.F
C7H12FN3O
M. Wt
173.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-3-[(1-methyl-1H-pyrazol-3-yl)amino]propan...

Product Name

1-Fluoro-3-[(1-methyl-1H-pyrazol-3-yl)amino]propan-2-ol

IUPAC Name

1-fluoro-3-[(1-methylpyrazol-3-yl)amino]propan-2-ol

Molecular Formula

C7H12FN3O

Molecular Weight

173.19 g/mol

InChI

InChI=1S/C7H12FN3O/c1-11-3-2-7(10-11)9-5-6(12)4-8/h2-3,6,12H,4-5H2,1H3,(H,9,10)

InChI Key

SOKCVDAJRRSUNS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC(CF)O

1-Fluoro-3-[(1-methyl-1H-pyrazol-3-yl)amino]propan-2-ol is a fluorinated organic compound characterized by the presence of a fluorine atom, a pyrazole ring, and an amino alcohol group. Its molecular formula is C7H12FN3OC_7H_{12}FN_3O with a molecular weight of approximately 173.19g/mol173.19\,g/mol . The compound's structure includes a propanol backbone, which contributes to its potential biological activity and utility in medicinal chemistry.

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions may be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
  • Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols .

These reactions typically require specific conditions, including the use of organic solvents and catalysts to optimize yields and purity.

The biological activity of 1-Fluoro-3-[(1-methyl-1H-pyrazol-3-yl)amino]propan-2-ol is primarily linked to its potential as a pharmacophore in drug design. The presence of the fluorine atom enhances its ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. The pyrazole ring provides structural rigidity, allowing it to fit into binding pockets effectively, while the amino alcohol group can participate in additional interactions .

Research indicates that compounds with similar structures may exhibit diverse biological activities, including anti-inflammatory and anticancer properties, making this compound a candidate for further investigation in medicinal chemistry.

The synthesis of 1-Fluoro-3-[(1-methyl-1H-pyrazol-3-yl)amino]propan-2-ol involves several steps:

  • Pyrazole Ring Formation: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
  • Fluorination: Introduction of the fluorine atom typically occurs via electrophilic fluorination methods.
  • Amino Alcohol Addition: The final step involves adding the amino alcohol group through nucleophilic substitution reactions .

Industrial synthesis may adapt these steps for large-scale production, focusing on cost-effectiveness and environmental considerations.

The applications of 1-Fluoro-3-[(1-methyl-1H-pyrazol-3-yl)amino]propan-2-ol are diverse:

  • Medicinal Chemistry: Investigated as a potential drug candidate targeting specific enzymes or receptors.
  • Biochemical Assays: Used in studies related to enzyme kinetics and inhibition.
  • Materials Science: Its unique structural features make it suitable for developing new materials with enhanced properties.
  • Pharmaceutical Intermediates: Serves as an intermediate in synthesizing more complex molecules for pharmaceuticals and agrochemicals .

Research on interaction studies involving 1-Fluoro-3-[(1-methyl-1H-pyrazol-3-yl)amino]propan-2-ol focuses on its binding affinity to various biological targets. The fluorine atom significantly influences its interaction profile by enhancing lipophilicity and hydrogen bonding capabilities. Such studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties .

Several compounds share structural similarities with 1-Fluoro-3-[(1-methyl-1H-pyrazol-3-yl)amino]propan-2-ol. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amineC10H10FN3C_{10}H_{10}FN_3Contains a phenyl group instead of an amino alcohol; potential anti-cancer activity .
9-[5-fluoro-4-(5-methylpyrazolyl)amino]pyrimidinC10H10FN5C_{10}H_{10}FN_5Features a pyrimidine ring; used in anti-inflammatory research .
N-(4-fluorophenyl)-N'-(5-methylpyrazole)ureaC11H12FN5OC_{11}H_{12}FN_5OUrea derivative; studied for its herbicidal activity .

The unique combination of a fluorinated propanol backbone with a pyrazole ring and amino alcohol functionality distinguishes 1-Fluoro-3-[(1-methyl-1H-pyrazol-3-yl)amino]propan-2-ol from these similar compounds, potentially offering distinct biological activities and applications in drug development .

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

173.09644018 g/mol

Monoisotopic Mass

173.09644018 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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